molecular formula C16H18N2O3 B2390873 (2R,3R)-2-(3,5-Dimethyl-1-phenylpyrazol-4-yl)oxolane-3-carboxylic acid CAS No. 1807940-39-1

(2R,3R)-2-(3,5-Dimethyl-1-phenylpyrazol-4-yl)oxolane-3-carboxylic acid

Cat. No. B2390873
CAS RN: 1807940-39-1
M. Wt: 286.331
InChI Key: KKSDIAFMUQPDPN-UKRRQHHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-2-(3,5-Dimethyl-1-phenylpyrazol-4-yl)oxolane-3-carboxylic acid, also known as DPOC or DPOCA, is a chemical compound that has shown potential in scientific research applications. It is a chiral oxolane carboxylic acid that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of (2R,3R)-2-(3,5-Dimethyl-1-phenylpyrazol-4-yl)oxolane-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of enzyme activity through binding to the active site. The chiral nature of (2R,3R)-2-(3,5-Dimethyl-1-phenylpyrazol-4-yl)oxolane-3-carboxylic acid allows for selective binding to certain enzymes, which may contribute to its biological activity.
Biochemical and Physiological Effects:
Studies have shown that (2R,3R)-2-(3,5-Dimethyl-1-phenylpyrazol-4-yl)oxolane-3-carboxylic acid exhibits a low toxicity profile and does not significantly affect normal cell viability. It has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of tumor cells. In addition, (2R,3R)-2-(3,5-Dimethyl-1-phenylpyrazol-4-yl)oxolane-3-carboxylic acid has been found to modulate the immune system by increasing the production of cytokines and enhancing the activity of natural killer cells.

Advantages and Limitations for Lab Experiments

One advantage of using (2R,3R)-2-(3,5-Dimethyl-1-phenylpyrazol-4-yl)oxolane-3-carboxylic acid in lab experiments is its chiral nature, which allows for selective binding to certain enzymes and potentially greater biological activity. However, one limitation is the difficulty in synthesizing (2R,3R)-2-(3,5-Dimethyl-1-phenylpyrazol-4-yl)oxolane-3-carboxylic acid, which may limit its availability for research purposes.

Future Directions

There are several potential future directions for research involving (2R,3R)-2-(3,5-Dimethyl-1-phenylpyrazol-4-yl)oxolane-3-carboxylic acid. One area of interest is its use as a chiral building block in the synthesis of biologically active compounds. Another area of research is the development of (2R,3R)-2-(3,5-Dimethyl-1-phenylpyrazol-4-yl)oxolane-3-carboxylic acid-based inhibitors for the treatment of Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of (2R,3R)-2-(3,5-Dimethyl-1-phenylpyrazol-4-yl)oxolane-3-carboxylic acid and its potential use in cancer therapy.

Synthesis Methods

The synthesis of (2R,3R)-2-(3,5-Dimethyl-1-phenylpyrazol-4-yl)oxolane-3-carboxylic acid can be achieved through the reaction of 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde with (R)-glycidyl butyrate in the presence of a catalyst. The resulting product is then hydrolyzed to yield (2R,3R)-(2R,3R)-2-(3,5-Dimethyl-1-phenylpyrazol-4-yl)oxolane-3-carboxylic acid. Other methods of synthesis have also been reported, including the use of chiral auxiliary reagents and organocatalysts.

Scientific Research Applications

(2R,3R)-2-(3,5-Dimethyl-1-phenylpyrazol-4-yl)oxolane-3-carboxylic acid has been studied for its potential use as a chiral building block in the synthesis of biologically active compounds. It has also been investigated for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Additionally, (2R,3R)-2-(3,5-Dimethyl-1-phenylpyrazol-4-yl)oxolane-3-carboxylic acid has been shown to exhibit antitumor activity in vitro and in vivo, making it a promising candidate for cancer therapy.

properties

IUPAC Name

(2R,3R)-2-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-10-14(15-13(16(19)20)8-9-21-15)11(2)18(17-10)12-6-4-3-5-7-12/h3-7,13,15H,8-9H2,1-2H3,(H,19,20)/t13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSDIAFMUQPDPN-UKRRQHHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C3C(CCO3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)[C@H]3[C@@H](CCO3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-2-(3,5-Dimethyl-1-phenylpyrazol-4-yl)oxolane-3-carboxylic acid

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